molecular formula C14H28O2 B14607030 2,2,4-Triethyloctanoic acid CAS No. 60631-28-9

2,2,4-Triethyloctanoic acid

Cat. No.: B14607030
CAS No.: 60631-28-9
M. Wt: 228.37 g/mol
InChI Key: JNBPEAREKTZQPY-UHFFFAOYSA-N
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Description

2,2,4-Triethyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by its branched structure, which includes three ethyl groups attached to the second and fourth carbon atoms of an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Triethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid with ethyl groups. This process typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the octanoic acid, followed by the addition of ethyl halides under controlled conditions to introduce the ethyl groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts such as palladium or nickel can facilitate the alkylation reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Triethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

    Substitution: The hydrogen atoms on the ethyl groups can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,2,4-Triethyloctanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial or anti-inflammatory properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2,2,4-Triethyloctanoic acid depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the branched structure of the compound may affect its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentanoic acid: Similar in structure but with methyl groups instead of ethyl groups.

    2,2-Diethylhexanoic acid: Contains two ethyl groups on a hexanoic acid chain.

    2-Ethylhexanoic acid: Contains a single ethyl group on a hexanoic acid chain.

Uniqueness

2,2,4-Triethyloctanoic acid is unique due to its specific branching pattern and the presence of three ethyl groups

Properties

CAS No.

60631-28-9

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,2,4-triethyloctanoic acid

InChI

InChI=1S/C14H28O2/c1-5-9-10-12(6-2)11-14(7-3,8-4)13(15)16/h12H,5-11H2,1-4H3,(H,15,16)

InChI Key

JNBPEAREKTZQPY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(CC)(CC)C(=O)O

Origin of Product

United States

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